Thioxanthene
Overview
Description
9H-thioxanthene is a thioxanthene that consists of a xanthene skeleton in which the oxygen atom is replaced by a sulfur atom.
Scientific Research Applications
Molecular Stability and Phase Diagram Study : Thioxanthene's molecular stability was examined, revealing its significance in deriving industrially relevant compounds. The study combined experimental techniques and computational approaches to determine its standard molar enthalpy of formation and sublimation, aiding in understanding its phase behavior near the triple point (Freitas et al., 2009).
Gastric Responses to Flupenthixol in Rats : Flupenthixol, a this compound derivative, was studied for its effects on gastric secretion and ulcers in rats. It was found to decrease gastric secretion volume and total acid output, suggesting potential clinical significance (Vyas et al., 1977).
Electrochemical Studies : The electrochemical oxidation of this compound in various media was explored, leading to insights into the formation of thioxanthylium carbonium ion and its subsequent reactions. This study contributes to understanding this compound's electrochemical behavior and potential applications (Kissinger et al., 1971).
Analysis of this compound Derivatives in Pharmaceuticals : A review encompassing methods for analyzing this compound derivatives in pharmaceutical forms and biological fluids was presented. This includes a discussion on the metabolism and pharmacokinetics of these compounds (Belal et al., 1997).
Quantitative EEG Changes in Schizophrenics Treated with Thiothixene : This study analyzed EEG changes in chronic schizophrenic patients before, during, and after long-term treatment with thiothixene, providing insights into the neurophysiological impacts of this this compound derivative (Itil et al., 1972).
Dopamine Receptor Blockade and Structural Studies : Research into the stereoselective blockade of dopamine receptors by this compound compounds revealed their significance in treating schizophrenia. This included X-ray structural analysis of alpha and beta-flupenthixol (Post et al., 1975).
Photopolymerizations Initiated by Thioxanthones : Thioxanthone's role in photoinitiated polymerizations was reviewed, emphasizing its adaptability and use in various photopolymerization modes (Dadashi-Silab et al., 2015).
Computational Study on Energetics and Reactivity : A computational study on xanthene and this compound derivatives, focusing on their energetics and reactivity, provided insights into their molecular structures and electrostatic potential energy maps (Freitas et al., 2013).
Mechanism of Action
Target of Action
Thioxanthene, also known as 9H-Thioxanthene, primarily targets various postsynaptic receptors. These include dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors . These receptors play crucial roles in various physiological processes, including mood regulation, motor control, and cognitive function .
Mode of Action
This compound acts as an antagonist (blocking agent) on its target receptors. It inhibits the effects of dopamine, serotonin, histamine, and acetylcholine by blocking their respective receptors . This blockade leads to changes in neurotransmission, which can alleviate symptoms of certain psychiatric disorders .
Biochemical Pathways
This compound affects several biochemical pathways due to its broad receptor antagonism. For instance, it inhibits the dopaminergic pathway, reducing the effects of dopamine and potentially alleviating symptoms of conditions like schizophrenia . Additionally, this compound has been found to play a unique role in photochemistry, participating in reactions with metal complexes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission due to its receptor antagonism. By blocking various neurotransmitter receptors, this compound can alter the transmission of signals in the brain, which can lead to changes in mood, cognition, and motor control . Some this compound derivatives have also shown promising anticancer activity and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound’s role in photochemistry suggests that light exposure could potentially influence its action . .
Properties
IUPAC Name |
9H-thioxanthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUJGAVDBINPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180732 | |
Record name | Thioxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261-31-4 | |
Record name | Thioxanthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000261314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10H-dibenzo[b,e]thiin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3P67894A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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